3-(3,3-diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
Description
3-(3,3-Diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a diphenylpropanamido substituent at the 3-position of the benzofuran core and an N-(2-methoxyphenyl)carboxamide group at the 2-position. The 2-methoxy group on the phenyl ring may influence electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c1-36-27-19-11-9-17-25(27)32-31(35)30-29(23-16-8-10-18-26(23)37-30)33-28(34)20-24(21-12-4-2-5-13-21)22-14-6-3-7-15-22/h2-19,24H,20H2,1H3,(H,32,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZUVTIEUOXKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Substitution Reactions: The methoxyphenyl and diphenylpropanamido groups can be introduced through substitution reactions using appropriate halides and nucleophiles.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This can include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, nucleophiles, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,3-diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Substituent Effects on Lipophilicity: The target compound’s diphenylpropanamido group confers higher lipophilicity compared to analogs with single phenyl (e.g., 887895-61-6 ) or halogenated substituents (e.g., 887891-49-8 ). This may enhance passive diffusion across biological membranes but reduce solubility in polar solvents.
Electronic and Steric Modifications :
- Halogenated analogs (e.g., 887875-68-5 , 887891-49-8 ) introduce electron-withdrawing groups that may stabilize the amide bond or modulate electron density in the benzofuran core.
- The biphenyl group in 887882-13-5 adds steric bulk, which could hinder binding in narrow enzymatic pockets compared to the target’s diphenylpropanamido group.
Molecular Weight Trends :
- The target compound’s higher molecular weight (~495.5 g/mol) suggests it may face challenges in adhering to Lipinski’s "Rule of Five" for drug-likeness, unlike lighter analogs (e.g., 360.77–464.5 g/mol).
Research Findings and Inferred Properties
While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogs:
- Metabolic Stability: Fluorinated aryl groups (e.g., 887875-68-5 , 887882-13-5 ) are known to resist oxidative metabolism, suggesting the target’s 2-methoxyphenyl may offer similar advantages.
- Enzyme Inhibition Potential: The diphenylpropanamido group in the target compound resembles hydrophobic pharmacophores in enzyme inhibitors (e.g., MurB complex in ), hinting at possible interactions with hydrophobic enzyme pockets.
- Synthetic Feasibility : Analogs like 887891-49-8 and 887895-61-6 were synthesized via amide coupling, indicating the target compound could be prepared using similar methodologies.
Biological Activity
The compound 3-(3,3-diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic derivative belonging to the benzofuran class, which has garnered attention for its potential biological activities, particularly in neuroprotection and cancer treatment. This article presents a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of benzofuran derivatives typically involves multiple steps, often starting from readily available precursors. The specific compound can be synthesized through a multi-step organic reaction involving the coupling of benzofuran-2-carboxylic acid with amine derivatives under controlled conditions.
General Synthesis Procedure
- Starting Materials : Benzofuran-2-carboxylic acid, amines (e.g., 3,3-diphenylpropanamide), and coupling agents.
- Reagents : Common reagents include DCC (Dicyclohexylcarbodiimide) for activating carboxylic acids and DMAP (4-Dimethylaminopyridine) as a catalyst.
- Reaction Conditions : Typically carried out under an inert atmosphere to prevent moisture interference.
Structural Representation
The chemical structure can be represented as follows:
This structure features a benzofuran core with substituents that may influence its biological activity.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. For instance, compounds similar to the target compound have shown significant protection against NMDA-induced excitotoxicity in neuronal cell cultures.
Key Findings:
- Mechanism : The neuroprotective effects are attributed to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.
- Efficacy : Compounds exhibiting methyl or hydroxyl substitutions at specific positions demonstrated enhanced neuroprotective effects comparable to established NMDA antagonists like memantine .
Anticancer Activity
The potential anticancer properties of benzofuran derivatives have also been explored, particularly their ability to inhibit angiogenesis by targeting key receptors such as VEGFR-2.
Case Study Insights:
- Cytotoxicity Assessment : In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HepG2 cells.
- Mechanism of Action : The leading compounds were found to induce cell cycle arrest and apoptosis through caspase activation, with IC50 values comparable to known chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can enhance or diminish biological activity.
| Substituent Position | Effect on Activity | Example Compound |
|---|---|---|
| R1 (methoxy) | Increased neuroprotection | Compound 1j |
| R2 (methyl/hydroxyl) | Enhanced ROS scavenging | Compound 1f |
| R3 (phenyl) | Improved anticancer activity | Compound 4b |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
